Amino-PEG2-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Folitixorin is a reduced form of folate and cofactor for thymidylate synthetase, the enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). It forms a ternary complex with thymidylate synthetase and fluorodeoxyuridylate (FdUMP), the active metabolite of 5-fluorouracil, that inhibits thymidylate synthetase activity and DNA synthesis. Folitixorin has synergistic or additive cytotoxic effects against LS 174 or HT-29 human colon cancer cells, respectively, when used in combination with 5-fluorouracil. In vivo, folitixorin (0.6 mg/animal) increases survival and reduces tumor growth in an HT-29 mouse xenograft model when administered in combination with 5-fluorouracil. Folitixorin, also known as ANX-510, is a methylenetetrahydrofolic acid and a member of benzamides. It is a conjugate acid of a 5,10-methylenetetrahydrofolate(2-). Folitixorin is cofactor in several biochemical reactions. Folitixorin stabilizes the covalent binding of the fluorouracil metabolite 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) to its target enzyme, thymidylate synthase, which results in inhibition of thymidylate synthase, depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, and tumor cell death. Folitixorin was studied in clinical trials for the treatment of breast cancer, metastatic colorectal cancer and for the treatment of advanced pancreatic cancer. Folitixorin had been granted orphan drug status for the treatment of pancreatic cancer in both the U.S. and EU. However, further development of this drug was discontinued.
AO-1535 is a semisynthetic monoglycosylceramide derived from O-glycosilated sphingosine. It has been shown to inhibit superoxide production by macrophages suggesting a potential clinical application of AO 1535 in the treatment of inflammatory dermatoses.
AOD 9604 is a modified form Growth Hormone which is a 191 amino acid peptide. The last 15 amino acids (176-191) of the Growth Hormone polypeptide have been reproduced as a specific peptide and is called GH Frag 176-191 or AOD 9604. AOD-9604 is a potential anti-obesity peptide based on human growth hormone. AOD9604 was originally developed after research on mice, but subsequent studies in human have shown no efficacy for the potential treatment of obesity. Other recent findings have shown, in addition to its fat loss properties, AOD 9604 processes many other regenerative properties associated with growth hormone. Currently, trials are underway to show the application of AOD 9604 in osteoarthritis, hypercholesterolemia, bone and cartilage repair.
AP-18 is a channel blocker which reversibly inhibits TRPA1 (IC50s = 3.1 and 4.5 µM, human and mouse, respectively). It has minimal effect on TRPV1-4 or TRPM8.1 AP-18 has been used to study TRPA1 signaling in mice and rats as well as in vitro. AP-18 is a channel blocker which reversibly inhibits TRPA1 (IC50 = 3.1 and 4.5 µM, human and mouse, respectively). AP-18 inhibited cholinergic twitch responses evoked by electrical field stimulation of cholinergic nerves as well as contractions in response to acetylcholine and histamine in the guinea pig small intestine. AP-18 (30 µmol/l) blocked spontaneous contractions of longitudinal strips of human jejunum.